molecular formula C16H21F3N2O B12444119 2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12444119
M. Wt: 314.35 g/mol
InChI Key: RQCLYPAQXWADAU-UHFFFAOYSA-N
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Description

2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a piperidine ring, a trifluoromethyl group, and a propanamide moiety, making it a unique and versatile molecule. It has been studied for its potential therapeutic effects, particularly in the context of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-methyl-5-(trifluoromethyl)benzoyl chloride with piperidine under basic conditions to form the intermediate compound. This intermediate is then reacted with propanamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. It has been shown to inhibit serine/arginine-rich protein kinases (SRPKs), which play a critical role in regulating pre-mRNA splicing events . By inhibiting these kinases, the compound can alter the expression of genes involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to selectively inhibit SRPKs makes it a valuable compound for targeted cancer therapy research.

Properties

Molecular Formula

C16H21F3N2O

Molecular Weight

314.35 g/mol

IUPAC Name

2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C16H21F3N2O/c1-11(2)15(22)20-13-10-12(16(17,18)19)6-7-14(13)21-8-4-3-5-9-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,22)

InChI Key

RQCLYPAQXWADAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2

Origin of Product

United States

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